molecular formula C13H9NO B1622685 5-Phenylbenzo[d]oxazole CAS No. 201415-38-5

5-Phenylbenzo[d]oxazole

Cat. No.: B1622685
CAS No.: 201415-38-5
M. Wt: 195.22 g/mol
InChI Key: NIFNXGHHDAXUGO-UHFFFAOYSA-N
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Description

5-Phenylbenzo[d]oxazole is a heterocyclic compound that features a benzoxazole ring system with a phenyl group attached at the 5-position. Benzoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and natural products. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenylbenzo[d]oxazole typically involves the cyclization of 2-aminophenol with benzaldehyde derivatives. One common method is the condensation reaction between 2-aminophenol and benzaldehyde in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization .

Another method involves the use of microwave-assisted synthesis, which has been shown to enhance reaction yields and reduce reaction times. In this approach, 2-aminophenol and benzaldehyde are reacted in the presence of a deep eutectic solvent, such as choline chloride and oxalic acid, under microwave irradiation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Additionally, the use of environmentally friendly catalysts and solvents is often preferred to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Phenylbenzo[d]oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

Scientific Research Applications

5-Phenylbenzo[d]oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phenylbenzo[d]oxazole involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as tyrosinase, by binding to the active site and preventing substrate access. This inhibition can lead to a decrease in melanin production, making it a potential skin-lightening agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenylbenzo[d]oxazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the phenyl group at the 5-position can enhance its ability to interact with biological targets and improve its pharmacokinetic properties compared to other benzoxazole derivatives .

Properties

IUPAC Name

5-phenyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c1-2-4-10(5-3-1)11-6-7-13-12(8-11)14-9-15-13/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFNXGHHDAXUGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)OC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391312
Record name 5-phenylbenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201415-38-5
Record name 5-phenylbenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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